molecular formula C19H19Cl2N5O2 B4285035 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4285035
M. Wt: 420.3 g/mol
InChI Key: QNDBWBFZGRCPAW-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a dichlorobenzyl group, and a piperazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichlorobenzyl chloride with piperazine to form the intermediate, which is then reacted with 2,1,3-benzoxadiazole-4-yl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The benzoxadiazole and dichlorobenzyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent marker, binding to cellular components and emitting fluorescence upon excitation. This property is leveraged in imaging techniques to visualize cellular processes and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its combination of a benzoxadiazole ring, dichlorobenzyl group, and piperazine moiety. This structural arrangement imparts distinct photophysical properties and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O2/c20-14-3-1-4-15(21)13(14)11-25-7-9-26(10-8-25)12-18(27)22-16-5-2-6-17-19(16)24-28-23-17/h1-6H,7-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDBWBFZGRCPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 5
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 6
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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